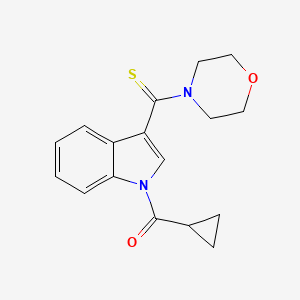

1-(cyclopropylcarbonyl)-3-(4-morpholinylcarbonothioyl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(cyclopropylcarbonyl)-3-(4-morpholinylcarbonothioyl)-1H-indole, also known as CPI-455, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Catalytic Functionalization and Asymmetric Alkylation

Vinylcyclopropanes (VCPs) are utilized to generate 1,3-dipoles in the presence of a palladium catalyst, acting as electrophiles for the functionalization of 3-substituted 1H-indoles and tryptophan derivatives through a Pd-catalyzed asymmetric allylic alkylation (Pd-AAA). This method enables the synthesis of various indolenine and indoline products with high yields and selectivity, showcasing the potential for constructing complex polycyclic structures via functional group juxtaposition (Trost et al., 2018).

Enantioselective Cyclopropanation

The first enantioselective copper-catalyzed cyclopropanation of N-acyl indoles, employing carbohydrate-based bis(oxazoline) ligands, has been demonstrated. This approach is critical for the synthesis of indole alkaloids, yielding products with an all-carbon quaternary stereocenter. Such methodologies are foundational for the efficient assembly of indole alkaloid structures, offering valuable building blocks for further synthesis (Özüduru et al., 2012).

Indolecarbonyl Coupling Reactions

Indole-3-carbonyls have been successfully coupled under the promotion of samarium diiodide, achieving high stereoselectivity through chelate transition states. This method facilitates the synthesis of various indole derivatives and indole-fused polycyclic compounds, highlighting the synthetic versatility of indolecarbonyl groups in constructing molecules of pharmaceutical interest (Lin et al., 1998).

Catalytic Synthesis of 3-Aminoalkylated Indoles

Gold nanoparticles coupled with 3-morpholinopropane-1-sulfonic acid (MOPS) have been shown to catalyze the cyclocondensation reaction of aldehydes with indole and amines, facilitating the synthesis of 3-aminoalkylated indoles. This represents an innovative approach to indole functionalization, leveraging the catalytic properties of gold nanoparticles for efficient synthesis under mild conditions (Sapkal et al., 2020).

Propriétés

IUPAC Name |

cyclopropyl-[3-(morpholine-4-carbothioyl)indol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c20-16(12-5-6-12)19-11-14(13-3-1-2-4-15(13)19)17(22)18-7-9-21-10-8-18/h1-4,11-12H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCFYGKGMHDYLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl-[3-(morpholine-4-carbothioyl)-indol-1-yl]-methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5561683.png)

![N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5561698.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)

![4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5561708.png)

![ethyl (2-{[3-(4-methoxyphenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5561712.png)

![4-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5561722.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)

![4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561771.png)

![2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5561779.png)